

Influence of Ligand Substitution on Ir-Ir Bond Lengths

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Compound of Interest

Compound Name: *Tetrairidium dodecacarbonyl*

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The substitution of ligands on an iridium cluster can significantly alter the Ir-Ir bond distances. The electronic and steric properties of the substituting ligands play a pivotal role in these structural changes. For instance, the replacement of a carbonyl (CO) ligand, which is a strong π -acceptor, with a phosphine ligand (PR_3), a strong σ -donor, typically leads to an increase in electron density on the iridium centers. This increased electron density can result in a weakening and lengthening of the Ir-Ir bonds due to increased metal-metal repulsion.

Conversely, the introduction of bridging ligands, such as halides or chalcogenides, often leads to a shortening of the Ir-Ir bond distance. These bridging ligands can pull the iridium centers closer together, facilitating stronger metal-metal interactions. The size and geometry of the cluster also have a profound impact on the Ir-Ir bond lengths. In larger, high-nuclearity clusters, a wider range of Ir-Ir distances can be observed, depending on the specific bonding environment of each iridium atom.

Comparative Analysis of Ir-Ir and Ir-Metal Bond Lengths

The following table summarizes selected Ir-Ir and Ir-Metal bond lengths in a variety of substituted iridium clusters, as determined by single-crystal X-ray diffraction. This data allows for a direct comparison of the structural effects of different ligands and cluster compositions.

Cluster Compound	Bond Type	Bond Length (Å)	Reference
[Ir ₄ (CO) ₁₁ (μ-SnCl ₃)] ⁻	Ir-Ir	~2.70	[1]
[Ir ₆ (CO) ₁₅ (μ ₃ -SnCl ₃)] ⁻	Ir-Ir	~2.78	[1]
Heptanuclear Iridium-Mercury Cluster	Ir-Ir	2.797 (average)	[1]
Heptanuclear Iridium-Mercury Cluster	Ir-Hg	2.792 (average)	[1]
[FeIr(CO) ₁₀] ⁺	Fe-Ir	Not specified	[2]
Cyclometalated Iridium(III) Complex with ppv ligand	Ir-C	1.987(6)	[3]
Cyclometalated Iridium(III) Complex with ppv ligand	Ir-N	2.006(5)	[3]
Cyclometalated Iridium(III) Complex with dfppv ligand	Ir-C	1.975(6)-1.985(5)	[3]
Cyclometalated Iridium(III) Complex with dfppv ligand	Ir-N	2.039(4)-2.153(4)	[3]

Note: This table presents a selection of available data. Bond lengths can vary within the same cluster due to different bonding environments. For detailed structural information, consulting the primary literature is recommended.

Experimental Protocols

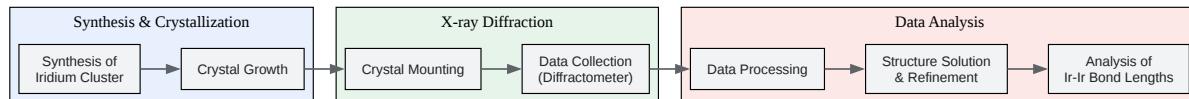
The determination of Ir-Ir bond lengths is predominantly achieved through single-crystal X-ray diffraction. This technique provides precise information on the three-dimensional atomic arrangement within a crystalline sample.

General Protocol for Single-Crystal X-ray Diffraction of Iridium Clusters

- Crystal Growth: High-quality single crystals of the iridium cluster are grown from a supersaturated solution. Common crystallization techniques include slow evaporation of the solvent, vapor diffusion, and liquid-liquid diffusion. The choice of solvent is critical and is determined empirically. For air and moisture-sensitive compounds, all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.^[4]
- Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.^{[5][6]} A cryoprotectant may be used to prevent crystal damage during cooling.
- Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.^[4] X-rays (commonly Mo K α , $\lambda = 0.71073 \text{ \AA}$, or Cu K α , $\lambda = 1.54184 \text{ \AA}$) are generated, collimated, and directed at the crystal.^[4] As the crystal is rotated, a series of diffraction patterns are collected by a detector.^[7]
- Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.^[4]
- Structure Solution and Refinement: The positions of the iridium atoms are typically determined first using direct methods or Patterson methods. The remaining atoms are located from the difference Fourier maps. The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.^{[5][6]}

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Ir-Ir bond lengths in substituted clusters.

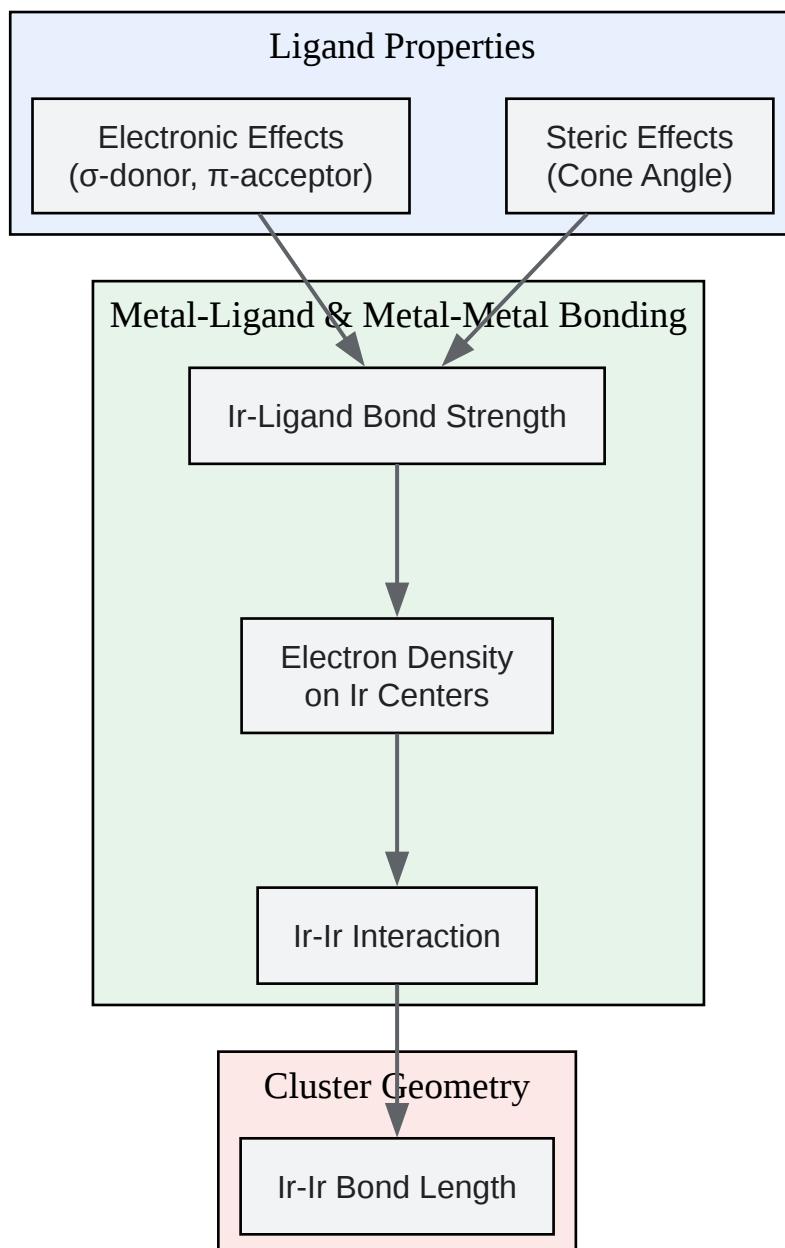


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Experimental workflow for Ir-Ir bond length analysis.

Logical Relationships in Structural Analysis

The relationship between ligand properties and the resulting Ir-Ir bond lengths can be conceptualized as a logical flow from the electronic and steric nature of the substituents to the final geometric parameters of the cluster.



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Influence of ligand properties on Ir-Ir bond lengths.

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